Tetradecanoic-12-d1 acid

Descripción general

Descripción

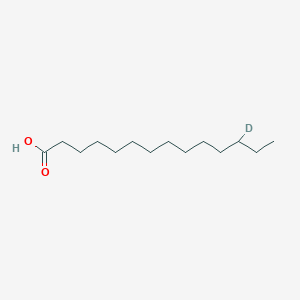

. It is a deuterated form of tetradecanoic acid, where one hydrogen atom is replaced by deuterium at the 12th position. This compound is commonly found in natural fats and oils, particularly in nutmeg, palm kernel oil, and coconut oil .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tetradecanoic-12-d1 acid typically involves the hydrogenation of tetradecanoic acid in the presence of deuterium gas. The reaction is carried out under high pressure and temperature conditions to ensure the incorporation of deuterium at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to achieve high yields and purity. The deuterium gas used in the reaction is often sourced from heavy water (D2O), which is a common industrial reagent .

Análisis De Reacciones Químicas

Types of Reactions

Tetradecanoic-12-d1 acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form tetradecanedioic acid.

Reduction: It can be reduced to form tetradecanol.

Substitution: It can undergo halogenation to form tetradecanoyl halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Halogenation reactions typically use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: Tetradecanedioic acid.

Reduction: Tetradecanol.

Substitution: Tetradecanoyl chloride or tetradecanoyl bromide.

Aplicaciones Científicas De Investigación

Chemical Applications

- Mass Spectrometry : Tetradecanoic-12-d1 acid is utilized as a stable isotope-labeled internal standard in mass spectrometry for the quantification of fatty acids. This application is crucial for accurate metabolic profiling and analysis of lipid metabolism .

- Synthesis of Derivatives : The compound serves as a precursor in synthesizing various derivatives, including tetradecanol and tetradecanoyl chloride, which are important in organic synthesis .

Biological Applications

- Metabolic Tracer : In metabolic studies, this compound acts as a tracer to investigate fatty acid metabolism pathways. Its isotopic labeling allows researchers to monitor metabolic fluxes and understand the dynamics of lipid metabolism in vivo .

- Cellular Studies : Research has shown that myristic acid (the non-deuterated form) selectively increases β-tubulin levels in muscle cells (C2C12 myotubes), suggesting that this compound may exhibit similar effects due to its structural resemblance .

Medical Applications

- Deuterated Drug Development : The unique properties of this compound make it a candidate for developing deuterated pharmaceuticals, which often have improved pharmacokinetic profiles compared to their non-deuterated counterparts. This application is particularly relevant in enhancing drug efficacy and reducing side effects .

- Anti-Virulence Studies : Recent studies have indicated that tetradecanoic acids exhibit anti-virulence properties against pathogens like Pseudomonas aeruginosa. This suggests potential therapeutic applications in combating infections through modulation of bacterial virulence factors .

Case Study 1: Metabolic Tracing

In a study examining lipid metabolism using this compound as a tracer, researchers were able to quantify the incorporation rates of fatty acids into cellular membranes. The results demonstrated significant insights into how fatty acids influence membrane fluidity and cellular signaling pathways .

Case Study 2: Antimicrobial Properties

Research investigating the anti-virulence effects of tetradecanoic acids on Pseudomonas aeruginosa revealed that these compounds could significantly reduce pyocyanin production—a key virulence factor—without affecting bacterial growth. This indicates their potential role in developing new antimicrobial strategies .

Mecanismo De Acción

The mechanism of action of tetradecanoic-12-d1 acid involves its incorporation into biological membranes and its role in lipid metabolism. It interacts with various enzymes and proteins involved in fatty acid synthesis and degradation. The deuterium atom at the 12th position can influence the metabolic pathways by altering the rate of enzymatic reactions .

Comparación Con Compuestos Similares

Similar Compounds

Tetradecanoic acid (Myristic acid): The non-deuterated form of tetradecanoic-12-d1 acid.

Hexadecanoic acid (Palmitic acid): A similar saturated fatty acid with a longer carbon chain.

Octadecanoic acid (Stearic acid): Another saturated fatty acid with an even longer carbon chain.

Uniqueness

This compound is unique due to the presence of a deuterium atom, which makes it a valuable tool in scientific research. The deuterium labeling allows for precise tracking and quantification in metabolic studies, providing insights that are not possible with non-deuterated compounds .

Actividad Biológica

Tetradecanoic-12-d1 acid, commonly known as myristic acid, is a saturated fatty acid with significant biological activities. This article explores its various biological effects, mechanisms of action, and relevant research findings.

- Chemical Formula : C14H28O2

- Molecular Weight : 228.37 g/mol

- Structure : Myristic acid is a straight-chain fatty acid with a 14-carbon backbone, characterized by the presence of a carboxylic acid functional group.

1. Antimicrobial Properties

Research indicates that myristic acid exhibits antimicrobial activity against various pathogens. For instance, studies have shown that it reduces the production of virulence factors in Pseudomonas aeruginosa, such as pyocyanin, by up to 58% at certain concentrations. This effect occurs without inhibiting bacterial growth, suggesting a targeted mechanism of action against virulence rather than general bactericidal activity .

2. Anti-Virulence Effects

Myristic acid and other saturated fatty acids (C12-C14) have been demonstrated to inhibit swarming behavior in Pseudomonas aeruginosa by up to 90%, while also affecting biofilm formation differently depending on the concentration used . The ability to modulate these behaviors highlights its potential as a therapeutic agent in managing biofilm-associated infections.

3. Cellular Mechanisms

Myristic acid plays a role in various cellular processes, including:

- Cell Growth and Survival : It is involved in signaling pathways that regulate cell adhesion and motility through phosphorylation of key proteins .

- Apoptosis : Myristic acid influences apoptotic pathways by modulating the activity of proteins involved in DNA damage response and apoptosis .

Table 1: Summary of Biological Activities of Tetradecanoic Acid

Case Study: Inhibition of Pseudomonas aeruginosa Virulence

A study investigated the effects of myristic acid on Pseudomonas aeruginosa virulence factors. The results indicated that coadministration with myristic acid significantly reduced virulence factor secretion and improved survival rates in infected models, suggesting its potential application in treating infections caused by this pathogen .

Propiedades

IUPAC Name |

12-deuteriotetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNFSRHWOTWDNC-WFVSFCRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(CC)CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.